p-MPPF dihydrochloride

Description

Properties

CAS No. |

223699-41-0 |

|---|---|

Molecular Formula |

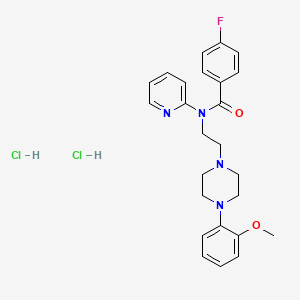

C25H29Cl2FN4O2 |

Molecular Weight |

507.4 g/mol |

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;dihydrochloride |

InChI |

InChI=1S/C25H27FN4O2.2ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;;/h2-13H,14-19H2,1H3;2*1H |

InChI Key |

TZOICBMBENXHNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

p-MPPF dihydrochloride; p MPPF dihydrochloride; pMPPF dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

p-MPPF Dihydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

p-MPPF dihydrochloride (B599025) (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine dihydrochloride) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Its high affinity for this receptor subtype makes it an invaluable tool in neuroscience research, particularly for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of p-MPPF dihydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research. The compound is also widely utilized in its radiolabeled form, [¹⁸F]p-MPPF, as a radioligand for Positron Emission Tomography (PET) imaging to visualize and quantify 5-HT1A receptors in the living brain.[4]

Core Mechanism of Action

p-MPPF dihydrochloride functions as a competitive antagonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), initiates a downstream signaling cascade. One of the key actions of p-MPPF is to block these agonist-induced effects. For instance, it has been demonstrated to dose-dependently antagonize the reduction of phosphorylated Erk1/2 levels in the rat hippocampus and to counteract the hypothermia induced by 8-OH-DPAT.

Signaling Pathway of 5-HT1A Receptor Antagonism by p-MPPF

Caption: 5-HT1A receptor signaling and p-MPPF antagonism.

Quantitative Data

The following tables summarize the key quantitative data for p-MPPF, providing insights into its binding affinity and in vivo efficacy.

Table 1: In Vitro Binding Affinity of p-MPPF

| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [³H]p-MPPF | 5-HT1A | Rat hippocampal membrane homogenates | 0.34 ± 0.12 | 145 ± 35 | [5] |

| Ligand | Receptor | Preparation | Ki (nM) | Reference |

| [¹⁸F]p-MPPF | 5-HT1A | Rat hippocampal membrane homogenates | 3.3 | [2] |

Table 2: In Vivo Brain Region to Cerebellum Ratios from [¹⁸F]p-MPPF PET Imaging

| Species | Brain Region | Ratio to Cerebellum | Time Post-Injection | Reference |

| Rat | Hippocampus | 5.6 | 30 min | [1] |

| Monkey | Hippocampus | 3.0 | 30 min | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving p-MPPF dihydrochloride.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [³H]p-MPPF for the 5-HT1A receptor.

Materials:

-

[³H]p-MPPF (radioligand)

-

Unlabeled p-MPPF (for determining non-specific binding)

-

Rat hippocampal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Dissect rat hippocampi on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A range of concentrations of [³H]p-MPPF (e.g., 0.01-5 nM).

-

For non-specific binding, add a high concentration of unlabeled p-MPPF (e.g., 10 µM).

-

Add the prepared membrane homogenate (e.g., 100-200 µg of protein).

-

Bring the final volume to 1 mL with assay buffer.

-

-

Incubate the tubes at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform saturation analysis using a non-linear regression program (e.g., GraphPad Prism) to determine the Kd and Bmax values.

-

In Vivo Antagonism of 8-OH-DPAT-Induced Hypothermia

Objective: To assess the ability of p-MPPF to antagonize the hypothermic effect of the 5-HT1A agonist 8-OH-DPAT in rodents.

Materials:

-

p-MPPF dihydrochloride

-

8-OH-DPAT hydrochloride

-

Vehicle (e.g., sterile saline)

-

Male rats (e.g., Sprague-Dawley, 250-300g)

-

Rectal thermometer

Protocol:

-

Acclimation:

-

House the rats individually and allow them to acclimate to the experimental room for at least 1 hour before the experiment.

-

-

Baseline Temperature:

-

Measure the baseline rectal temperature of each rat.

-

-

Drug Administration:

-

Administer p-MPPF dihydrochloride or vehicle via an appropriate route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

-

After a predetermined pretreatment time (e.g., 30 minutes), administer 8-OH-DPAT hydrochloride (e.g., 0.5 mg/kg, s.c.).

-

-

Temperature Measurement:

-

Measure rectal temperature at regular intervals (e.g., every 15 or 30 minutes) for a period of at least 90-120 minutes after 8-OH-DPAT administration.

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline for each time point.

-

Compare the hypothermic response in the p-MPPF-pretreated group to the vehicle-pretreated group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

-

[¹⁸F]p-MPPF PET Imaging in Humans

Objective: To quantify the distribution and density of 5-HT1A receptors in the human brain using PET.

Materials:

-

[¹⁸F]p-MPPF (synthesized according to established radiochemical procedures)

-

PET scanner

-

Arterial line for blood sampling (optional, for kinetic modeling)

-

Image analysis software

Protocol:

-

Participant Preparation:

-

Participants should fast for at least 4 hours prior to the scan.

-

A cannula is inserted into a peripheral vein for radiotracer injection.

-

For arterial input function measurement, an arterial line is placed in the radial artery.

-

-

Radiotracer Injection and PET Scan:

-

The participant is positioned in the PET scanner with their head immobilized.

-

A bolus of [¹⁸F]p-MPPF is injected intravenously.

-

A dynamic PET scan is acquired for 60-90 minutes.[6]

-

-

Arterial Blood Sampling (if applicable):

-

Arterial blood samples are collected frequently during the initial phase of the scan and less frequently later on to measure the concentration of [¹⁸F]p-MPPF and its metabolites in plasma.

-

-

Image Reconstruction and Analysis:

-

PET data are corrected for attenuation, scatter, and radioactive decay.

-

Regions of interest (ROIs) are drawn on the reconstructed images corresponding to different brain areas (e.g., hippocampus, cortex, cerebellum).

-

The cerebellum is often used as a reference region due to its low density of 5-HT1A receptors.

-

The binding potential (BP), an index of receptor density, can be calculated using various kinetic models, such as the Logan graphical analysis or a simplified reference tissue model.[5][6]

-

Experimental Workflow for PET Imaging

Caption: Workflow for [¹⁸F]p-MPPF PET imaging study.

Conclusion

p-MPPF dihydrochloride is a highly selective and potent antagonist of the 5-HT1A receptor, making it an essential pharmacological tool for researchers in the field of neuroscience. Its utility extends from in vitro binding assays to in vivo behavioral studies and advanced neuroimaging techniques. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of p-MPPF dihydrochloride in research settings, ultimately contributing to a better understanding of the complex roles of the 5-HT1A receptor in health and disease.

References

- 1. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-OH-DPAT-induced release of hippocampal noradrenaline in vivo: evidence for a role of both 5-HT1A and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 5-HT(1A) receptors in human brain using p-MPPF kinetic modelling and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PET evaluation of [(18)F]FCWAY, an analog of the 5-HT(1A) receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]

p-MPPF dihydrochloride CAS number and molecular weight

This technical guide provides a comprehensive overview of p-MPPF dihydrochloride (B599025), a potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental applications.

Core Compound Properties

p-MPPF, or 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, is a widely utilized pharmacological tool for investigating the role of the 5-HT1A receptor in the central nervous system.[1] The dihydrochloride salt is often used for its improved solubility in aqueous solutions.

| Property | Value | Citations |

| CAS Number | 223699-41-0 | [2][3][4] |

| Molecular Formula | C₂₅H₂₇FN₄O₂ · 2HCl | [2] |

| Molecular Weight | 525.66 g/mol | [2] |

| Full Chemical Name | 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide dihydrochloride | [4] |

| Synonyms | p-MPPF · 2HCl | - |

| Solubility | Soluble in water and DMSO | [2] |

Pharmacology and Mechanism of Action

p-MPPF is a selective antagonist of the 5-HT1A receptor.[2][3][5] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuromodulation.[6] In its presynaptic capacity, it acts as an autoreceptor in the dorsal raphe nucleus, inhibiting the synthesis and release of serotonin.[7] Postsynaptically, it is widely distributed in brain regions such as the hippocampus, cortex, and septum, where it mediates inhibitory neurotransmission.

The antagonistic action of p-MPPF involves binding to the 5-HT1A receptor with high affinity, thereby blocking the binding of the endogenous ligand serotonin and exogenous agonists like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[1][5] This blockade prevents the downstream signaling cascades typically initiated by receptor activation. One such pathway involves the regulation of mitogen-activated protein kinase (MAPK), specifically the phosphorylation of Erk1/2.[5][6] Studies have shown that 5-HT1A receptor agonists reduce the basal levels of phosphorylated Erk1/2, an effect that is dose-dependently antagonized by pretreatment with p-MPPF.[5][6]

Caption: 5-HT1A receptor signaling and its blockade by p-MPPF.

Experimental Protocols and Applications

p-MPPF and its radiolabeled variants are invaluable tools in neuroscience research. Below are summaries of key experimental applications.

-

Objective: To determine the binding affinity (Kd) and density (Bmax) of p-MPPF for the 5-HT1A receptor.

-

Methodology:

-

Membrane Preparation: Homogenize rat hippocampal tissue in a suitable buffer (e.g., Tris-HCl) to prepare membrane homogenates.

-

Radioligand Binding: Incubate the membrane preparations with a constant concentration of radiolabeled p-MPPF (e.g., [³H]p-MPPF) and varying concentrations of unlabeled p-MPPF (for competition binding).[1]

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to calculate Kd and Bmax values.

-

-

Key Finding: [³H]p-MPPF demonstrates high affinity for 5-HT1A receptors with a Kd of approximately 0.34 nM.[1]

-

Objective: To assess the effect of p-MPPF on neurotransmitter levels in the brain.

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., striatum) of an anesthetized rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Drug Administration: Administer p-MPPF, a 5-HT1A agonist (e.g., 8-OH-DPAT), or vehicle systemically.[7]

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of serotonin in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Key Finding: p-MPPF blocks the 8-OH-DPAT-induced reduction in extracellular 5-HT levels, demonstrating its antagonist activity at presynaptic autoreceptors.[7]

-

Objective: To visualize and quantify the distribution of 5-HT1A receptors in the living brain.

-

Methodology:

-

Radioligand Synthesis: Synthesize [¹⁸F]MPPF, a positron-emitting isotopologue of p-MPPF.[8][9]

-

Animal Preparation: Anesthetize the subject (e.g., rat or non-human primate) and position it in the PET scanner.[9][10]

-

Radiotracer Injection: Inject a bolus of [¹⁸F]MPPF intravenously.[10]

-

Image Acquisition: Acquire dynamic PET scan data over a period (e.g., 60-90 minutes).

-

Data Analysis: Reconstruct the PET data and apply kinetic modeling to quantify receptor binding potential in various brain regions.

-

-

Key Finding: PET studies with [¹⁸F]MPPF show high receptor density in the hippocampus and cortex, consistent with known 5-HT1A receptor distribution.[9] The signal can be displaced by co-administration of other 5-HT1A ligands, confirming specificity.[9]

Caption: Standardized workflow for a preclinical [¹⁸F]MPPF PET imaging experiment.

Summary

p-MPPF dihydrochloride is a cornerstone pharmacological tool for the specific antagonism of the 5-HT1A receptor. Its well-characterized properties and utility in a range of in vitro and in vivo experimental paradigms, including advanced neuroimaging techniques, make it an essential compound for research into serotonergic systems and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. p-MPPF | Selective 5-HT antagonists | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The 5-HT1A receptor antagonist p-MPPI blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]

p-MPPF: A Comprehensive Technical Guide to a Seminal 5-HT1A Receptor Research Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine), a foundational antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. This document provides a detailed overview of its pharmacological properties, experimental applications, and the methodologies that have established it as a critical tool in neuroscience and drug development.

Discovery and Historical Context

p-MPPF emerged from the quest for selective ligands to unravel the complexities of the serotonergic system, which is implicated in a vast array of physiological and pathological processes, including mood, anxiety, and cognition. Developed in the early 1990s, p-MPPF distinguished itself as a potent and selective antagonist of the 5-HT1A receptor. Its significance was further amplified with the development of its radiolabeled isotopologues, namely tritiated p-MPPF ([³H]p-MPPF) and fluorine-18 (B77423) labeled p-MPPF ([¹⁸F]p-MPPF).

These radiolabeled variants became instrumental in the in vitro and in vivo characterization of 5-HT1A receptors. [³H]p-MPPF enabled detailed in vitro studies, such as receptor binding assays and autoradiography, providing a quantitative measure of receptor density in various brain regions. The advent of [¹⁸F]p-MPPF revolutionized the field by allowing for non-invasive in vivo imaging of 5-HT1A receptors in living subjects, including humans, through Positron Emission Tomography (PET). This has provided invaluable insights into the role of these receptors in neuropsychiatric disorders and has been pivotal in the development of novel therapeutic agents targeting the serotonergic system.

Pharmacological Profile: Quantitative Data

The utility of p-MPPF as a research tool is fundamentally rooted in its high affinity and selectivity for the 5-HT1A receptor. The following tables summarize the key quantitative data that define its pharmacological profile.

| Radioligand | Receptor | Parameter | Value | Tissue Source |

| [³H]p-MPPF | 5-HT1A | Kd | 0.34 ± 0.12 nM[1] | Rat Hippocampal Membranes |

| [³H]p-MPPF | 5-HT1A | Bmax | 145 ± 35 fmol/mg protein[1] | Rat Hippocampal Membranes |

| [¹⁸F]p-MPPF | 5-HT1A | IC50 | 3.3 nM | Recombinant h5-HT1A Receptors |

Kd: Equilibrium dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum number of binding sites. IC50: Half-maximal inhibitory concentration.

For comparative purposes, the binding affinity of WAY-100635, another widely used 5-HT1A antagonist, is provided below.

| Compound | Receptor | Parameter | Value | Tissue Source |

| WAY-100635 | 5-HT1A | IC50 | 1.35 nM | Rat Hippocampus |

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone experiments utilizing p-MPPF.

[³H]p-MPPF Radioligand Binding Assay (in vitro)

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [³H]p-MPPF.

1. Membrane Preparation:

-

Homogenize frozen brain tissue (e.g., rat hippocampus) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Binding Assay:

-

On the day of the experiment, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, combine the following in a final volume of 250 µL per well:

-

150 µL of membrane suspension (typically 50-120 µg of protein for tissue).

-

50 µL of the competing unlabeled test compound at various concentrations.

-

50 µL of [³H]p-MPPF solution at a fixed concentration (e.g., near its Kd value).

-

-

To determine non-specific binding, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635) in place of the test compound in a separate set of wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]p-MPPF).

-

Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [³H]p-MPPF used and Kd is its dissociation constant.

[¹⁸F]p-MPPF Positron Emission Tomography (PET) Imaging (in vivo)

This protocol provides a general outline for conducting a human brain PET scan with [¹⁸F]p-MPPF.

1. Subject Preparation:

-

Instruct subjects to fast for at least 4-6 hours prior to the scan to minimize physiological fluctuations that could affect radiotracer uptake.

-

Subjects should abstain from caffeine (B1668208) and alcohol for at least 24 hours before the scan.

-

A venous catheter is inserted for the injection of the radiotracer.

2. Radiotracer Administration and PET Scan Acquisition:

-

A bolus injection of [¹⁸F]p-MPPF (typically 150-250 MBq) is administered intravenously.

-

Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes).

-

Data are typically acquired in a series of time frames of increasing duration.

3. Image Reconstruction and Analysis:

-

The acquired PET data are corrected for attenuation, scatter, and random coincidences.

-

The corrected data are reconstructed into a series of 3D images representing the distribution of [¹⁸F]p-MPPF in the brain over time.

-

An anatomical magnetic resonance imaging (MRI) scan of the subject's brain is often acquired separately and co-registered with the PET images to allow for the delineation of specific regions of interest (ROIs) (e.g., hippocampus, cortex, cerebellum).

-

Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.

-

The cerebellum is often used as a reference region, as it has a very low density of 5-HT1A receptors, to estimate non-specific binding.

-

Kinetic modeling (e.g., simplified reference tissue model) is applied to the TACs to estimate key parameters such as the binding potential (BPND), which is proportional to the density of available 5-HT1A receptors.

Visualizing the Molecular Environment and Experimental Processes

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Its activation triggers a cascade of intracellular events that modulate neuronal activity.

Caption: Simplified 5-HT1A receptor signaling cascade.

Experimental Workflow for a Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical in vitro radioligand binding experiment.

Caption: Workflow of an in vitro radioligand binding assay.

References

p-MPPF Dihydrochloride: A Technical Guide to its Selectivity for the Serotonin 1A Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-MPPF dihydrochloride (B599025), chemically known as 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-fluorobenzamido]ethylpiperazine dihydrochloride, is a highly potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. Its high affinity for this receptor subtype, coupled with significantly lower affinity for other neurotransmitter receptors, has established it as a critical tool in neuropharmacological research. The radiolabeled variant, [³H]p-MPPF, is widely utilized in radioligand binding assays to study the 5-HT1A receptor, and its fluorinated counterpart, [¹⁸F]p-MPPF, is a key radiotracer in Positron Emission Tomography (PET) imaging for the in vivo quantification of 5-HT1A receptors in the human brain. This guide provides a comprehensive overview of the binding profile, functional activity, and experimental methodologies associated with p-MPPF, establishing its character as a selective 5-HT1A antagonist.

Core Compound Profile

-

Compound Name: p-MPPF Dihydrochloride

-

Full Chemical Name: 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-fluorobenzamido]ethylpiperazine dihydrochloride

-

Molecular Formula: C₂₅H₂₇FN₄O₂ · 2HCl

-

Primary Target: Serotonin 1A (5-HT1A) Receptor

-

Pharmacological Action: Antagonist

Quantitative Binding Affinity Data

p-MPPF demonstrates high affinity for the 5-HT1A receptor. While a comprehensive screening panel across all serotonin receptor subtypes and other neurotransmitter receptors is not extensively published in a single source, the available data robustly supports its selectivity for the 5-HT1A receptor.

| Receptor Subtype | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Tissue Source | Reference |

| 5-HT1A | [³H]p-MPPF | 0.34 ± 0.12 | 145 ± 35 | Rat Hippocampal Homogenates | [1][2] |

Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. Bmax represents the maximum density of receptors in the tissue.

Functional Antagonism

p-MPPF acts as a silent antagonist at the 5-HT1A receptor, meaning it binds to the receptor without initiating a biological response, while effectively blocking the action of agonists. This has been demonstrated in various experimental paradigms.

In Vivo Antagonism

In animal models, p-MPPF effectively counteracts the physiological and behavioral effects induced by the potent 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

| Experimental Model | Agonist | p-MPPF Effect | Dose (p-MPPF) | Species | Reference |

| Hypothermia Assay | 8-OH-DPAT (0.5 mg/kg, s.c.) | Antagonized hypothermia | 10 mg/kg, i.p. | Rat | [3][4] |

| Reciprocal Forepaw Treading | 8-OH-DPAT (2 mg/kg, s.c.) | Completely antagonized treading | 2.5 mg/kg, i.p. | Rat | [4] |

Electrophysiological Antagonism

Electrophysiological studies on serotonergic neurons in the dorsal raphe (DR) nucleus provide functional evidence of p-MPPF's antagonist activity at the cellular level.

| Experimental Model | Agonist | p-MPPF Effect | Finding | Reference |

| Single-cell recordings in rat DR slices | 8-OH-DPAT | Markedly reduced the inhibitory effect on neuron firing rate | Potency rank: WAY-100635 > p-DMPPF ≥ p-MPPF | [5] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the methodology for determining the binding affinity (Kd) and receptor density (Bmax) of [³H]p-MPPF at the 5-HT1A receptor.

Objective: To characterize the binding of [³H]p-MPPF to 5-HT1A receptors in rat hippocampal membranes.

Materials:

-

[³H]p-MPPF (radioligand)

-

Unlabeled p-MPPF (for determining non-specific binding)

-

Rat hippocampal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat hippocampi in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Saturation Binding Assay:

-

Set up assay tubes containing a constant amount of membrane protein (e.g., 100-200 µg).

-

Add increasing concentrations of [³H]p-MPPF (e.g., 0.05 to 5.0 nM) to a series of tubes.

-

To a parallel set of tubes, add a high concentration of unlabeled p-MPPF (e.g., 1 µM) to determine non-specific binding.

-

Incubate all tubes at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, washing immediately with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.

-

Workflow Diagram:

In Vivo Antagonism Assay (Hypothermia Model)

This protocol describes a functional in vivo assay to confirm the antagonist properties of p-MPPF by measuring its ability to block agonist-induced hypothermia.

Objective: To assess the ability of p-MPPF to antagonize 8-OH-DPAT-induced hypothermia in rats.

Materials:

-

p-MPPF dihydrochloride

-

8-OH-DPAT hydrobromide

-

Saline solution (vehicle)

-

Adult male Sprague-Dawley rats

-

Rectal temperature probe

Procedure:

-

Acclimatization:

-

House rats individually and allow them to acclimate to the experimental room for at least 1 hour before testing.

-

Measure baseline rectal temperature for each animal.

-

-

Drug Administration:

-

Divide animals into groups (e.g., Vehicle + Vehicle, Vehicle + 8-OH-DPAT, p-MPPF + 8-OH-DPAT).

-

Administer p-MPPF (e.g., 10 mg/kg, i.p.) or its vehicle.

-

After a pretreatment period (e.g., 30 minutes), administer 8-OH-DPAT (e.g., 0.5 mg/kg, s.c.) or its vehicle.

-

-

Temperature Measurement:

-

Measure rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) following the 8-OH-DPAT injection.

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline for each animal at each time point.

-

Compare the temperature changes between the different treatment groups using statistical analysis (e.g., ANOVA) to determine if p-MPPF significantly attenuates the hypothermic effect of 8-OH-DPAT.

-

Logical Flow Diagram:

5-HT1A Receptor Signaling Pathways

p-MPPF exerts its antagonist effect by blocking the initiation of downstream signaling cascades normally triggered by serotonin or 5-HT1A agonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.

Canonical Pathway: Upon agonist binding, the 5-HT1A receptor activates Gi/o proteins. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Other Signaling Pathways: The βγ subunit, also released upon G-protein activation, can directly modulate other effectors. It can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. Furthermore, 5-HT1A receptor activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are involved in cell survival and plasticity.

Conclusion

p-MPPF dihydrochloride is a cornerstone pharmacological tool for the study of the 5-HT1A receptor. Its defining characteristic is a high-affinity, selective, and antagonistic interaction with this receptor subtype. This profile is confirmed through radioligand binding assays, in vivo functional models, and electrophysiological recordings. While a complete, head-to-head quantitative binding profile against an exhaustive list of CNS receptors is not consolidated in the literature, the substantial body of evidence points to a high degree of selectivity, justifying its widespread use as a specific 5-HT1A antagonist in both basic and clinical research, particularly in the field of neuroimaging.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of novel 5-HT1A receptor antagonists on measures of post-synaptic 5-HT1A receptor activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of p-MPPF Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-MPPF dihydrochloride (B599025), a phenylpiperazine derivative, is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. Its high affinity for this receptor has led to its widespread use in neuroscience research, particularly as a radioligand for in vivo imaging studies of 5-HT1A receptor distribution and occupancy using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on p-MPPF dihydrochloride, including its mechanism of action, binding profile, and key experimental findings. While extensive pharmacological data exists, publicly available information on its toxicology is limited.

Pharmacology

Mechanism of Action

p-MPPF acts as a selective antagonist at 5-HT1A receptors. By binding to these receptors, it blocks the effects of the endogenous neurotransmitter serotonin (5-HT) and other 5-HT1A receptor agonists. This antagonism has been demonstrated in both in vitro and in vivo studies. The primary signaling pathway affected by p-MPPF's antagonism of the Gi/o-coupled 5-HT1A receptor is the inhibition of adenylyl cyclase, leading to a prevention of the decrease in cyclic AMP (cAMP) levels that would typically be induced by agonist binding.

Figure 1: Simplified signaling pathway of p-MPPF antagonism at the 5-HT1A receptor.

Binding Profile

| Receptor | Ligand | Affinity (Kd) [nM] | Affinity (Ki) [nM] | Bmax [fmol/mg protein] | Reference |

| 5-HT1A | [3H]p-MPPF | 0.34 ± 0.12 | - | 145 ± 35 | [1] |

| 5-HT1A | p-MPPF | - | 3.3 | - | [2] |

| 5-HT1A | (S)-WAY-100135 | - | IC50 = 15 | - | |

| 5-HT1B | (+)-WAY-100135 | - | pKi = 5.82 | - | [1] |

| 5-HT1D | (+)-WAY-100135 | - | pKi = 7.58 | - | [1] |

| 5-HT1C | (S)-WAY-100135 | - | IC50 > 1000 | - | |

| 5-HT2 | (S)-WAY-100135 | - | IC50 > 1000 | - | |

| α1-adrenergic | (S)-WAY-100135 | - | IC50 > 1000 | - | |

| α2-adrenergic | (S)-WAY-100135 | - | IC50 > 1000 | - | |

| D2 Dopamine | (S)-WAY-100135 | - | IC50 > 1000 | - |

Table 1: Binding Affinities of p-MPPF and Related Compounds

In Vivo Pharmacology

The 5-HT1A antagonist properties of p-MPPF have been confirmed in animal models. A key in vivo assay is the antagonism of the hypothermic effects induced by the 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). p-MPPF dose-dependently blocks this 8-OH-DPAT-induced hypothermia, demonstrating its functional antagonism at central 5-HT1A receptors.

Toxicology

A comprehensive toxicological profile for p-MPPF dihydrochloride is not available in publicly accessible literature. No data on acute toxicity (e.g., LD50), chronic toxicity, genotoxicity, or carcinogenicity for p-MPPF dihydrochloride could be identified. For the parent compound class, phenylpiperazines, some members have shown toxicity at high doses. For instance, 1-phenylpiperazine (B188723) has a reported oral LD50 in rats of 210 mg/kg. However, this information should be interpreted with caution as the toxicological properties can vary significantly with substitutions on the phenyl and piperazine (B1678402) rings. Researchers and drug developers should conduct appropriate toxicological studies to assess the safety profile of p-MPPF dihydrochloride for any potential therapeutic application.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion) for p-MPPF dihydrochloride are not extensively reported. The majority of available information comes from studies using the radiolabeled form, [18F]p-MPPF, in the context of PET imaging.

-

Absorption and Distribution: Following intravenous administration in rats, [18F]p-MPPF readily crosses the blood-brain barrier. Its distribution in the brain correlates with the known density of 5-HT1A receptors, with the highest uptake in the hippocampus and cortical regions.

-

Metabolism: In vivo studies in rats have shown that p-MPPF is metabolized, with the formation of more polar metabolites found in the plasma.

-

Excretion: The route and rate of excretion for p-MPPF and its metabolites have not been fully characterized.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of p-MPPF for the 5-HT1A receptor.

Figure 2: General workflow for a radioligand binding assay.

Methodology:

-

Tissue Preparation: Rat hippocampal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Membrane Isolation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Incubation: A fixed concentration of the radioligand (e.g., [3H]p-MPPF, ~0.5 nM) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled p-MPPF dihydrochloride.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

8-OH-DPAT-Induced Hypothermia Antagonism in Rats (General Protocol)

This protocol outlines a general procedure to assess the in vivo 5-HT1A antagonist activity of p-MPPF.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the experimental room and handling procedures.

-

Baseline Temperature: The baseline rectal temperature of each rat is measured.

-

Drug Administration: A group of rats is pre-treated with p-MPPF dihydrochloride (intraperitoneally or subcutaneously) at various doses. A control group receives the vehicle.

-

8-OH-DPAT Challenge: After a set pre-treatment time (e.g., 30 minutes), all rats are administered a standard dose of 8-OH-DPAT (e.g., 0.1 mg/kg, subcutaneously).

-

Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., every 15-30 minutes) for a period of 1-2 hours.

-

Data Analysis: The change in body temperature from baseline is calculated for each time point. The ability of p-MPPF to attenuate the hypothermic response to 8-OH-DPAT is then determined by comparing the temperature changes in the p-MPPF-treated groups to the vehicle-treated control group.

Conclusion

p-MPPF dihydrochloride is a valuable research tool for investigating the 5-HT1A receptor system due to its high affinity and selectivity. Its primary application has been in the field of neuroimaging. However, a notable gap exists in the publicly available toxicological data for this compound. Any consideration of p-MPPF dihydrochloride for development beyond a research tool would necessitate a thorough toxicological evaluation to establish its safety profile. Further research is also warranted to fully characterize its selectivity against a broader range of neurotransmitter receptors and to elucidate its complete pharmacokinetic profile.

References

Unraveling the Affinity: A Technical Guide to p-MPPF's Interaction with the 5-HT1A Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) to the serotonin (B10506) 1A (5-HT1A) receptor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with this interaction.

Core Findings: High Affinity and Antagonistic Profile

p-MPPF is a well-characterized antagonist of the 5-HT1A receptor, exhibiting high affinity and selectivity.[1][2][3] This potent binding makes it a valuable tool in neuropharmacological research, particularly for in vivo imaging studies of the 5-HT1A receptor distribution using Positron Emission Tomography (PET).[4][5][6]

Quantitative Binding Data of p-MPPF to 5-HT1A Receptor

The binding affinity of p-MPPF to the 5-HT1A receptor has been quantified in various studies, primarily through radioligand binding assays. The key parameters determined are the equilibrium dissociation constant (Kd), representing the concentration of the ligand at which half of the receptors are occupied, and the maximum binding capacity (Bmax), indicating the total number of receptors in the preparation.

| Parameter | Value | Tissue/Cell Line | Reference |

| Kd | 0.34 ± 0.12 nM | Rat hippocampal membrane homogenates | [1] |

| Bmax | 145 ± 35 fmol/mg protein | Rat hippocampal membrane homogenates | [1] |

| Kd | ~1 nM | HEK293 cells expressing human 5-HT1A receptors | [7] |

| Kd | ~1 nM | Rat cortex | [7] |

Note: Lower Kd values are indicative of higher binding affinity.

Experimental Protocols: A Closer Look at the Methodology

The characterization of p-MPPF's binding to the 5-HT1A receptor relies on meticulously executed experimental protocols. The following sections detail the methodologies for the key assays employed.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[8] These assays typically involve incubating a biological sample containing the receptor of interest with a radiolabeled form of the ligand, such as [3H]p-MPPF.[1]

Objective: To determine the affinity (Kd) and density (Bmax) of 5-HT1A receptors.

Experimental Workflow:

Detailed Steps:

-

Membrane Preparation:

-

Tissues (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor are homogenized in a cold buffer.[9]

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[9]

-

The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[9]

-

-

Saturation Binding Assay:

-

A fixed amount of membrane protein is incubated with increasing concentrations of [3H]p-MPPF.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the Kd and Bmax values.

-

-

Competition Binding Assay:

-

This assay is used to determine the affinity of other unlabeled ligands for the 5-HT1A receptor.

-

Membranes are incubated with a fixed concentration of [3H]p-MPPF and varying concentrations of the competing unlabeled ligand.

-

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value (the inhibition constant for the competing ligand) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[10][11] Activation of the 5-HT1A receptor by an agonist initiates a signaling cascade that leads to a decrease in neuronal excitability.[12] As an antagonist, p-MPPF binds to the receptor but does not activate this cascade; instead, it blocks the binding and subsequent action of agonists like serotonin.

References

- 1. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-MPPF | Selective 5-HT antagonists | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification of 5-HT(1A) receptors in human brain using p-MPPF kinetic modelling and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Methodological & Application

Application Notes & Protocols for [18F]p-MPPF PET Imaging

Introduction

4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, commonly known as [18F]p-MPPF, is a selective antagonist radioligand used for the in vivo imaging of serotonin (B10506) 5-HT1A receptors with Positron Emission Tomography (PET).[1][2] The 5-HT1A receptor is a key target in neuroscience research and drug development, as it is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and epilepsy.[2] PET imaging with [18F]p-MPPF allows for the non-invasive quantification and localization of 5-HT1A receptors in the living brain, providing valuable insights for both preclinical and clinical studies.[2][3] Its longer half-life compared to carbon-11 (B1219553) labeled ligands offers logistical advantages in clinical research.[4]

These application notes provide detailed protocols for the radiosynthesis, quality control, and application of [18F]p-MPPF in preclinical and clinical PET imaging studies.

Mechanism of Action: 5-HT1A Receptor Binding

[18F]p-MPPF acts as a selective antagonist, binding with high affinity to 5-HT1A receptors. These receptors are densely expressed in brain regions such as the hippocampus, cerebral cortex, and raphe nuclei.[4][5] The PET signal generated by [18F]p-MPPF is proportional to the density of these receptors in specific brain regions. The cerebellum is often used as a reference region due to its low density of 5-HT1A receptors, allowing for the calculation of specific binding.[6][7]

Caption: [18F]p-MPPF competes with serotonin to bind to 5-HT1A receptors.

Protocol 1: Radiosynthesis and Quality Control of [18F]p-MPPF

This protocol describes the synthesis of no-carrier-added [18F]p-MPPF via nucleophilic substitution.

A. Materials and Equipment

-

Nitro precursor (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-nitrobenzamido]ethylpiperazine)

-

Kryptofix 2.2.2. (K2.2.2.)

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Automated radiosynthesis unit or microwave reactor

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Sep-Pak C18 cartridge

-

Sterile water for injection

-

Ethanol

-

Radio-TLC or Radio-HPLC for quality control

B. Synthesis Procedure

-

[18F]Fluoride Production: Produce [18F]fluoride ion via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of K2.2.2. and K2CO3 in acetonitrile/water.

-

Azeotropic Drying: Dry the K[18F]/K2.2.2. complex by heating under a stream of nitrogen.

-

Nucleophilic Substitution: Add the nitro precursor dissolved in anhydrous DMSO to the dried complex. Heat the reaction mixture. Common conditions include 140-150°C for 20 minutes in an oil bath or 3 minutes at 500W in a microwave reactor.[3][6][8]

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate [18F]p-MPPF from the unreacted nitro precursor and other impurities.[6]

-

Formulation: Collect the HPLC fraction containing [18F]p-MPPF. Remove the organic solvent by rotary evaporation. Reformulate the final product in a sterile solution, typically ethanol/saline, by passing it through a Sep-Pak C18 cartridge followed by a sterile filter.[6]

C. Quality Control

-

Radiochemical Purity: Determine using analytical radio-HPLC or radio-TLC. Purity should be >95%.[9]

-

Specific Activity: Measure the amount of radioactivity and the mass of the compound. Typical specific activities range from 1-5 Ci/µmol (37-185 GBq/µmol).[3][6][9]

-

Residual Solvents: Analyze using gas chromatography to ensure levels are below USP limits.

-

Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for injection.

Caption: Workflow for the radiosynthesis and quality control of [18F]p-MPPF.

Protocol 2: Preclinical PET Imaging in Rodents

This protocol outlines a typical procedure for performing [18F]p-MPPF PET imaging in rats.

A. Animal Preparation

-

Fasting: Fast animals for 4-6 hours before the scan to ensure consistent metabolic state, but allow access to water.

-

Anesthesia: Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs throughout the procedure.

-

Catheterization: Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.

B. Image Acquisition

-

Positioning: Secure the anesthetized animal on the scanner bed. A transmission scan (e.g., using a 57Co point source) may be performed for attenuation correction.[9]

-

Radiotracer Injection: Administer a bolus injection of [18F]p-MPPF via the tail vein catheter. A typical injected dose for a rat is 25-30 MBq.[9]

-

Dynamic PET Scan: Begin list-mode data acquisition immediately after injection. A typical dynamic scan lasts for 60 minutes and is reconstructed into multiple time frames (e.g., 5 × 60 s, 3 × 300 s, 3 × 600 s).[9]

C. Image Reconstruction and Analysis

-

Reconstruction: Correct the acquired data for attenuation, scatter, and decay. Reconstruct the dynamic frames using an appropriate algorithm (e.g., Ordered-Subset-Expectation-Maximization, OSEM).[9]

-

Region of Interest (ROI) Analysis: Co-register the PET images with a corresponding anatomical MRI or a standard brain atlas. Draw ROIs on brain regions known to have high 5-HT1A receptor density (e.g., hippocampus, frontal cortex) and a reference region (cerebellum).[9]

-

Quantification: Generate time-activity curves (TACs) for each ROI. Calculate the non-displaceable binding potential (BPND) using a kinetic model, such as the Simplified Reference Tissue Model (SRTM), with the cerebellum as the input function.[5][9]

Caption: Experimental workflow for preclinical [18F]p-MPPF PET imaging.

Protocol 3: Clinical PET Imaging in Humans

This protocol provides a general framework for human [18F]p-MPPF PET studies. All procedures must be approved by an institutional review board (IRB) and conducted under appropriate medical supervision.

A. Participant Preparation

-

Informed Consent: Obtain written informed consent from all participants.

-

Fasting: Participants should fast for at least 4-6 hours prior to the scan.

-

Medical History: Obtain a thorough medical history, including any medications that may interfere with the serotonergic system.

-

Catheterization: Place an intravenous catheter for radiotracer injection. For studies requiring an arterial input function, an arterial line is also placed.

B. Image Acquisition

-

Positioning: Position the participant comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

-

Radiotracer Injection: Administer an intravenous bolus of [18F]p-MPPF. A typical injected dose is 150-250 MBq (approximately 4-7 mCi).[4]

-

Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.[4] An anatomical MRI is typically acquired for co-registration and ROI definition.

C. Image Reconstruction and Analysis

-

Reconstruction: Reconstruct dynamic images with corrections for attenuation, scatter, decay, and patient motion.

-

ROI Definition: Co-register PET images to the individual's MRI. Delineate ROIs on the MRI for key brain structures.

-

Quantification: Several methods can be used for quantification. While methods using a metabolite-corrected arterial input function are considered the gold standard, studies have shown that simpler methods provide highly correlated results.[10]

-

Simplified Reference Tissue Model (SRTM): Uses the cerebellum as a reference region to directly estimate BPND without the need for arterial blood sampling.[5][10]

-

Logan Graphical Analysis: Can be applied with either an arterial input or a reference tissue input. The Logan analysis using cerebellar input shows a very high correlation with the arterial plasma input method.[10]

-

References

- 1. [(18)F]p-MPPF: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. In vivo quantification of 5-HT1A-[18F]MPPF interactions in rats using the YAP-(S)PET scanner and a beta-microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the quantification of [18F]MPPF binding to 5-HT1A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for p-MPPF Dihydrochloride in Rat Brain Autoradiography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of p-MPPF dihydrochloride (B599025), a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, in autoradiography studies of the rat brain. This document includes detailed experimental protocols, quantitative data on receptor binding, and visualizations of the associated signaling pathway and experimental workflow.

Introduction to p-MPPF Dihydrochloride

4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl-piperazine (p-MPPF) is a highly selective and potent antagonist of the 5-HT1A receptor.[1] Its high affinity and specificity make it an excellent tool for the visualization and quantification of 5-HT1A receptors in the central nervous system. The tritiated form, [3H]p-MPPF, is particularly well-suited for in vitro receptor autoradiography, a technique that allows for the precise localization and quantification of receptor binding sites in tissue sections.

Quantitative Data: 5-HT1A Receptor Binding Parameters

The following tables summarize the binding affinity (Kd) and receptor density (Bmax) of 5-HT1A receptor ligands in various rat brain regions, as determined by in vitro autoradiography. While comprehensive regional data for [3H]p-MPPF is limited, data for the widely used 5-HT1A antagonist [3H]WAY-100635 and agonist [3H]8-OH-DPAT are provided for comparative purposes, as the distribution of p-MPPF binding is consistent with the known localization of 5-HT1A receptors.[1]

Table 1: [3H]p-MPPF Binding Parameters in Rat Hippocampus [1]

| Parameter | Value |

| Kd (nM) | 0.34 ± 0.12 |

| Bmax (fmol/mg protein) | 145 ± 35 |

Table 2: [3H]WAY-100635 Binding Parameters in Rat Brain Regions [2]

| Brain Region | Kd (nM) | Bmax (fmol/mg tissue wet weight) |

| Hippocampal Formation (CA1, CA3, Dentate Gyrus) | ~1 | 187 - 243 |

| Entorhinal Cortex | 0.44 | 194 |

| Dorsal Raphe Nucleus (rostral) | 0.52 | 157 |

Table 3: [3H]8-OH-DPAT Binding Parameters in Rat Brain Regions [2]

| Brain Region | Kd (nM) | Bmax (fmol/mg tissue wet weight) |

| Hippocampal Formation | 1.1 - 2.3 | 137 - 183 |

| Entorhinal Cortex | 3.2 | 141 |

| Dorsal Raphe Nucleus (rostral) | 3.4 | 163 |

Experimental Protocols

This section provides a detailed protocol for performing in vitro receptor autoradiography using [3H]p-MPPF on rat brain tissue.

Materials and Reagents

-

[3H]p-MPPF dihydrochloride

-

Unlabeled p-MPPF dihydrochloride (for non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Microscope slides (gelatin-coated)

-

Cryostat

-

Incubation chambers

-

Phosphor imaging screens or autoradiography film

-

Scintillation counter and vials

-

Adult male Sprague-Dawley rats

Experimental Workflow

Caption: Experimental workflow for in vitro autoradiography.

Detailed Methodologies

1. Tissue Preparation

-

Humanely euthanize adult male Sprague-Dawley rats according to institutional guidelines.

-

Rapidly extract the brain and freeze it in isopentane (B150273) pre-cooled with dry ice to approximately -40°C.

-

Store frozen brains at -80°C until sectioning.

-

Using a cryostat, cut coronal or sagittal brain sections at a thickness of 16-20 µm.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

Store slides with mounted sections at -80°C.

2. In Vitro Autoradiography

-

Pre-incubation: Bring the slides to room temperature. Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

Incubation:

-

Total Binding: Incubate the sections in a solution of [3H]p-MPPF (e.g., 0.5 nM, concentration should be near the Kd) in 50 mM Tris-HCl buffer containing 0.1% BSA for 60-90 minutes at room temperature.

-

Non-specific Binding: For a parallel set of sections, perform the incubation as described for total binding, but in the presence of a high concentration of unlabeled p-MPPF (e.g., 1 µM) to saturate the specific binding sites.

-

-

Washing: After incubation, wash the slides to remove unbound radioligand. A typical washing procedure is 2 x 10 minutes in ice-cold 50 mM Tris-HCl buffer, followed by a brief dip in ice-cold deionized water.

-

Drying: Dry the slides rapidly under a stream of cool, dry air.

3. Data Acquisition and Analysis

-

Exposure: Appose the dried, labeled slides to a phosphor imaging screen or tritium-sensitive autoradiography film in a light-tight cassette. The exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically several days to weeks).

-

Image Acquisition: Scan the phosphor screen using a phosphor imager or develop the film.

-

Densitometric Analysis: Using appropriate image analysis software, measure the optical density of the autoradiograms in different brain regions of interest.

-

Quantification: Convert the optical density values to fmol/mg of tissue or protein by comparison with co-exposed tritium (B154650) standards of known radioactivity.

-

Specific Binding Calculation: Subtract the non-specific binding from the total binding to determine the specific binding of [3H]p-MPPF in each brain region.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and subsequent downstream effects.

Caption: 5-HT1A receptor signaling pathway.

This detailed guide provides researchers with the necessary information to effectively utilize p-MPPF dihydrochloride for the autoradiographic study of 5-HT1A receptors in the rat brain. The provided protocols and data serve as a valuable resource for designing and interpreting experiments in neuroscience and drug development.

References

Application Notes and Protocols for Electrophysiology Slice Preparation with p-MPPF Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-MPPF dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] This receptor is implicated in a wide range of physiological and pathological processes, including mood regulation, anxiety, and cognition.[2] In the field of neuroscience, acute brain slice electrophysiology is a powerful technique to study the synaptic and intrinsic properties of neurons in a near-native environment. The application of p-MPPF dihydrochloride in this preparation allows for the precise investigation of the role of 5-HT1A receptors in modulating neuronal excitability and synaptic transmission.

These application notes provide a comprehensive guide for the use of p-MPPF dihydrochloride in acute brain slice electrophysiology experiments, with a focus on hippocampal preparations. The protocols and data presented are compiled from established methodologies in the field.

Mechanism of Action

p-MPPF is a silent antagonist at the 5-HT1A receptor, meaning it has high affinity for the receptor but does not elicit a biological response on its own.[3] Instead, it competitively blocks the binding of the endogenous agonist, serotonin (5-HT), and other exogenous 5-HT1A agonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to neuronal hyperpolarization through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase. By blocking this receptor, p-MPPF can prevent these downstream effects, thereby disinhibiting the neuron from serotonergic input.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of p-MPPF dihydrochloride and the expected effects based on studies of similar 5-HT1A antagonists like WAY-100635, which has a comparable potency to p-MPPF.[4]

Table 1: Recommended Concentration and Properties of p-MPPF Dihydrochloride

| Parameter | Value | Reference |

| Recommended Working Concentration | 10 - 100 nM | [4][5] |

| Kd (rat hippocampal membranes) | 0.34 ± 0.12 nM | [1] |

| Molecular Weight | 434.51 g/mol (hydrochloride salt) | N/A |

| Solubility | Soluble in water and DMSO | N/A |

Table 2: Electrophysiological Effects of 5-HT1A Receptor Antagonism in Hippocampal CA1 Pyramidal Neurons

Data is primarily based on the effects of the well-characterized silent 5-HT1A antagonist WAY-100635, which exhibits a similar potency to p-MPPF.[4]

| Parameter | Effect of 5-HT1A Antagonist Alone (e.g., 10 nM WAY-100635) | Effect of 5-HT1A Antagonist in the Presence of 5-HT (10-30 µM) | Reference |

| Resting Membrane Potential | No significant change | Blocks 5-HT-induced hyperpolarization (e.g., prevents a -4.1 ± 0.9 mV change) | [5] |

| Input Resistance | No significant change | Blocks 5-HT-induced decrease in input resistance (e.g., prevents a -25 ± 8% change) | [5] |

| Action Potential Threshold | No significant change | N/A | [5] |

| Action Potential Amplitude | No significant change | N/A | [5] |

| Evoked EPSP Amplitude | No significant change | Blocks 5-HT-induced reduction of EPSP amplitude (e.g., prevents a -14 ± 6% change) | [5] |

Experimental Protocols

This section details the key experimental methodologies for utilizing p-MPPF dihydrochloride in acute hippocampal slice electrophysiology.

Acute Hippocampal Slice Preparation

This protocol is adapted from standard procedures for preparing acute rodent brain slices.

Materials:

-

Sucrose-based cutting solution (chilled to 0-4°C and continuously bubbled with 95% O₂ / 5% CO₂)

-

Artificial cerebrospinal fluid (aCSF) for recording (warmed to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂)

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, spatula)

-

Petri dishes

-

Incubation chamber

-

p-MPPF dihydrochloride stock solution (e.g., 1 mM in water or DMSO)

Procedure:

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., rodent) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.

-

Brain Extraction and Blocking: Rapidly dissect the brain and place it in the chilled, oxygenated sucrose (B13894) solution. Make appropriate cuts to isolate the hippocampus and create a flat surface for mounting on the vibratome stage.

-

Slicing: Mount the brain block onto the vibratome specimen disk using cyanoacrylate glue. Submerge the block in the ice-cold, oxygenated sucrose cutting solution in the vibratome buffer tray. Cut coronal or sagittal slices (typically 300-400 µm thick).

-

Incubation and Recovery: Carefully transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C. Allow the slices to recover for at least 1 hour before starting experiments. After the initial recovery period, the slices can be maintained at room temperature.

Electrophysiological Recording

Materials:

-

Recording setup (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber with perfusion system

-

Glass micropipettes (for patch-clamp or field recordings)

-

Intracellular solution (for patch-clamp)

-

aCSF containing p-MPPF dihydrochloride at the desired final concentration

Procedure:

-

Slice Transfer: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

-

Neuron Identification: Using a microscope with appropriate optics (e.g., DIC), identify the neurons of interest (e.g., CA1 pyramidal neurons).

-

Recording:

-

Whole-cell patch-clamp: Obtain a gigaohm seal and establish a whole-cell configuration. Record baseline intrinsic properties (resting membrane potential, input resistance, firing pattern in response to current injections).

-

Field potential recordings: Place a recording electrode in the dendritic or somatic layer and a stimulating electrode to evoke synaptic responses. Record baseline excitatory postsynaptic potentials (EPSPs).

-

-

Drug Application: After obtaining stable baseline recordings, switch the perfusion to aCSF containing the desired concentration of p-MPPF dihydrochloride. Allow sufficient time for the drug to equilibrate in the slice (typically 10-15 minutes).

-

Data Acquisition: Record the electrophysiological parameters in the presence of p-MPPF. To study its antagonist effects, co-apply a 5-HT1A agonist (e.g., 8-OH-DPAT or serotonin) after p-MPPF has equilibrated.

-

Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the control aCSF.

Visualizations

Signaling Pathway of p-MPPF Dihydrochloride

References

- 1. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for p-MPPF Dihydrochloride in the Elevated Plus Maze Behavioral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

The compound 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) is a potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] The 5-HT1A receptor, a subtype of the serotonin receptor family, is densely expressed in brain regions implicated in mood and anxiety, such as the hippocampus, septum, amygdala, and raphe nuclei.[2] These receptors are G-protein coupled and play a crucial role in modulating serotonergic neurotransmission.[3]

The Elevated Plus Maze (EPM) is a widely utilized behavioral paradigm to assess anxiety-like behavior in rodents.[4] The test is based on the natural aversion of rodents to open and elevated spaces, creating a conflict between this aversion and their innate drive to explore novel environments. The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. A reduction in anxiety (anxiolytic effect) is inferred from an increase in the proportion of time spent and entries made into the open arms. Conversely, an increase in anxiety (anxiogenic effect) is associated with a preference for the closed, protected arms.[4]

This document provides a detailed protocol for utilizing p-MPPF dihydrochloride (B599025) in the EPM assay to investigate its effects on anxiety-like behavior and elucidate the role of 5-HT1A receptor antagonism in anxiety.

Principle of the Assay

By administering p-MPPF, a selective 5-HT1A antagonist, prior to the EPM test, researchers can investigate the impact of blocking 5-HT1A receptor activity on rodent behavior. The behavioral effects of p-MPPF can help determine whether 5-HT1A receptor antagonism produces anxiolytic, anxiogenic, or no effects on baseline anxiety levels. The literature on 5-HT1A antagonists in the EPM presents varied outcomes; some studies report that antagonists like WAY-100635 have no effect on their own but block the effects of agonists[5], while others suggest anxiolytic-like effects at certain doses[6][7]. This highlights the importance of careful dose-response studies.

Signaling Pathway of 5-HT1A Receptor Antagonism

The 5-HT1A receptor is a Gi/o-coupled receptor. Upon binding of the endogenous agonist serotonin (5-HT), the receptor activates the inhibitory G-protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and reduced neuronal firing. As an antagonist, p-MPPF binds to the 5-HT1A receptor but does not elicit a biological response. Instead, it blocks the binding of serotonin, thereby preventing the downstream signaling cascade and inhibiting the receptor's effects.

References

- 1. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. I. Pindolol enantiomers and pindobind 5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. II. WAY 100635, SDZ 216-525 and NAN-190 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Forced Swim Test Using p-MPPF Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction